

# Xtalfluor-M: A Comprehensive Technical Guide to a Modern Deoxofluorinating Agent

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For Researchers, Scientists, and Drug Development Professionals

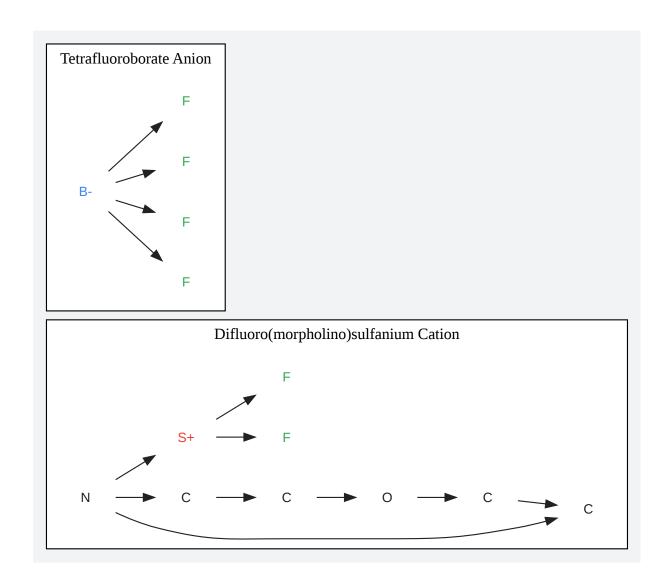
**Xtalfluor-M**, a novel, crystalline deoxofluorinating reagent, has emerged as a safer and more stable alternative to traditional fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[1][2][3][4] Its ease of handling and enhanced thermal stability have made it an increasingly popular choice in both academic and industrial laboratories for the synthesis of fluorinated organic compounds, which are crucial in pharmaceutical and agrochemical development.[1][2] This guide provides an in-depth overview of **Xtalfluor-M**, including its chemical structure, properties, mechanism of action, and experimental protocols.

## **Chemical Identity and Structure**

**Xtalfluor-M** is chemically known as morpholinodifluorosulfinium tetrafluoroborate.[2][5][6] It is a salt consisting of a morpholine-substituted difluorosulfonium cation and a tetrafluoroborate anion.[1][7] The crystalline nature of **Xtalfluor-M** contributes to its improved stability and safer handling properties compared to its liquid counterparts.[2]

Below is the chemical structure of **Xtalfluor-M**.





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Chemical structure of Xtalfluor-M.

# **Physicochemical and Safety Data**

**Xtalfluor-M** offers significant advantages in terms of its physical and safety profile over older deoxofluorinating agents. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of Xtalfluor-M



Property	Value
CAS Number	63517-33-9[1][5][7]
Molecular Formula	C4H8BF6NOS[1][5][7]
Molecular Weight	242.98 g/mol [5][7]
Appearance	Crystalline solid[1]
Melting Point	117-126 °C[1][5]
Solubility	Soluble in polar aprotic solvents (e.g., DCM, THF)[1]
Storage Temperature	-20°C[5]

Table 2: Thermal Stability Comparison

Reagent	Decomposition Onset Temperature (°C)	Enthalpy of Decomposition (J/g)
Xtalfluor-M	>150[1]	-
DAST	~140	-1700
Deoxo-Fluor	~140	-1100

Note: Data for DAST and Deoxo-Fluor are provided for comparison and are sourced from literature.[8]

## **Mechanism of Action**

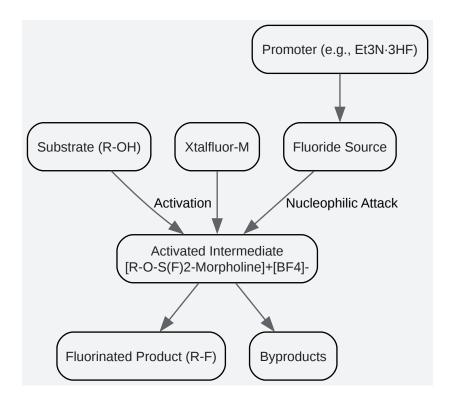
The fluorination mechanism of **Xtalfluor-M** proceeds via a two-step process that avoids the generation of free hydrogen fluoride (HF), a significant safety advantage.[1][2]

 Activation of the Carbon-Oxygen Bond: Xtalfluor-M coordinates with the oxygen atom of the substrate (e.g., an alcohol or carbonyl group), polarizing the C-O bond and forming a reactive intermediate.



• Fluoride Transfer: A promoter, such as triethylamine trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), delivers a fluoride ion to the activated carbon center, displacing the leaving group and forming the fluorinated product.[1]

This controlled mechanism contributes to the high selectivity and efficiency of **Xtalfluor-M** in deoxofluorination reactions.[1]



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Generalized mechanism of deoxofluorination with Xtalfluor-M.

# **Applications in Organic Synthesis**

**Xtalfluor-M** is a versatile reagent with a broad substrate scope, making it a valuable tool in the synthesis of fluorinated compounds for various applications, particularly in drug development.

[1] Key transformations include:

- Alcohols to Alkyl Fluorides: Efficient conversion of primary, secondary, and tertiary alcohols.
   [1]
- Aldehydes and Ketones to Geminal Difluorides: Formation of difluoromethyl groups.[1]



- Carboxylic Acids to Acyl Fluorides: A useful transformation for subsequent peptide couplings or other reactions.[1]
- Sulfoxides to Fluoromethyl Thioethers.[1]

## **Experimental Protocols**

The following are generalized experimental procedures for the use of **Xtalfluor-M** in deoxofluorination reactions. Optimization of reaction conditions (promoter, solvent, temperature, and reaction time) is often necessary for specific substrates.[9]

General Procedure for Deoxofluorination of an Alcohol:

- To a solution of the alcohol (1.0 mmol) and a promoter (e.g., Et₃N·3HF, 1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add Xtalfluor-M (1.2 mmol) portion-wise at the desired temperature (e.g., 0 °C or room temperature).
- Stir the reaction mixture at the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, dry over a drying agent (e.g., anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by an appropriate method, such as column chromatography.

Table 3: Common Promoters and Solvents



Promoter	Typical Conditions	Notes
Et₃N·3HF	Mild heating (40-50 °C) may be required.[1]	Good starting point for many substrates.[9]
Et₃N·2HF	Can be more reactive than Et₃N·3HF.[1][9]	Balances reactivity and safety for larger scale reactions.[1]
DBU	-	Suitable for acid-sensitive substrates.[1][9]

Solvent	Boiling Point (°C)	Compatibility
Dichloromethane (DCM)	40	High
Tetrahydrofuran (THF)	66	Moderate
Toluene	111	Limited

Data compiled from various sources.[1]

#### Safety Precautions:

- **Xtalfluor-M** is moisture-sensitive and should be handled under anhydrous conditions.[1]
- While safer than DAST, it is still a reactive chemical. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
- Reactions should be carried out in a well-ventilated fume hood.
- For detailed safety information, consult the Safety Data Sheet (SDS).

## Conclusion

**Xtalfluor-M** represents a significant advancement in fluorination chemistry, offering a safer, more stable, and highly effective alternative to traditional reagents. Its crystalline nature, ease of handling, and broad substrate scope make it an invaluable tool for the synthesis of fluorinated molecules in academic and industrial research, particularly in the development of new pharmaceuticals and agrochemicals. The ability to perform deoxofluorination reactions



under milder conditions with reduced side products underscores its importance in modern organic synthesis.

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